

Introduction: The Imperative for Structural Verification

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Compound of Interest

Compound Name: 2-Methyl-3-morpholinobenzoic Acid

Cat. No.: B1366862

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In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of progress. **2-Methyl-3-morpholinobenzoic acid** represents a class of substituted aromatic compounds that serve as versatile scaffolds in medicinal chemistry. The precise arrangement of its substituents—a methyl group, a morpholine ring, and a carboxylic acid—is critical to its physicochemical properties and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^{13}C NMR, stands as a premier analytical technique for providing a direct, high-resolution glimpse into the carbon framework of a molecule.^[1] This guide offers a comprehensive, in-depth analysis of the ^{13}C NMR spectrum of **2-Methyl-3-morpholinobenzoic acid**. Moving beyond a simple presentation of data, this document elucidates the causal relationships between the molecular structure and the resulting spectral features, provides a field-proven experimental protocol, and establishes a framework for interpreting the spectra of similarly complex molecules.

Foundational Principles: Decoding Carbon Environments

^{13}C NMR spectroscopy operates on the magnetic properties of the ^{13}C isotope.^[1] When a molecule is placed in a strong magnetic field, each unique carbon nucleus resonates at a specific frequency, known as its chemical shift (δ), measured in parts per million (ppm).^[1] This

chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful diagnostic tool for identifying different types of carbon atoms.

Several key factors influence the ^{13}C chemical shift:

- Hybridization: Carbons in C=O double bonds (sp^2) are significantly deshielded (shifted downfield) compared to aromatic sp^2 carbons, which are in turn more downfield than sp^3 hybridized carbons.
- Electronegativity: Proximity to electronegative atoms like oxygen and nitrogen causes a downfield shift due to the inductive withdrawal of electron density.
- Substituent Effects: In aromatic systems, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) systematically alter the chemical shifts of the ring carbons, providing crucial information about their relative positions.[\[2\]](#)[\[3\]](#)

Understanding these principles is paramount for the accurate assignment of each resonance in the spectrum of **2-Methyl-3-morpholinobenzoic acid** to its corresponding carbon atom in the molecule.

Experimental Methodology: A Self-Validating Protocol

The acquisition of a high-quality, interpretable ^{13}C NMR spectrum is critically dependent on meticulous sample preparation and the rational selection of instrument parameters. The following protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

Sample Preparation

Proper sample preparation is the most critical step for obtaining a high-resolution spectrum.

- Sample Weighing: For a standard ^{13}C NMR experiment, accurately weigh 20-50 mg of **2-Methyl-3-morpholinobenzoic acid**.[\[1\]](#)[\[4\]](#) While smaller quantities can be used, this amount ensures a good signal-to-noise ratio within a reasonable acquisition time.[\[5\]](#)

- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule, as it readily dissolves compounds containing polar carboxylic acid and amine functionalities.[4] Deuterated solvents are essential to avoid overwhelming solvent signals in the spectrum and to provide the deuterium lock signal for the spectrometer.[5]
- Dissolution & Transfer: Prepare the sample in a small, clean vial to ensure complete dissolution before transferring it to the NMR tube.[5] If any particulate matter is present, the solution must be filtered through a Pasteur pipette with a small plug of glass wool to prevent distortion of the magnetic field, which can lead to broad, poorly resolved peaks.
- Tube & Standard: Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[5][6] Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and used to reference the chemical shifts of all other signals.[1][7]

NMR Instrument Parameters

The following parameters are typical for a 400 MHz spectrometer and can be adapted as needed.

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is used.[8] Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which enhances sensitivity.[1]
- Acquisition Time (AQ): Set to 1-2 seconds. This parameter influences the digital resolution of the spectrum.[8]
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended.[8] Quaternary carbons, such as the carboxylic acid and substituted aromatic carbons, often have longer relaxation times. A sufficient delay is crucial to allow these nuclei to fully relax before the next pulse, ensuring more reliable signal intensity.
- Number of Scans (NS): Typically 1024 to 4096 scans are required for a dilute sample to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[8]

- Spectral Width (SW): A spectral width of approximately 240-250 ppm is sufficient to encompass all expected signals, from the aliphatic methyl carbon to the downfield carboxylic acid carbon.[8][9]

Experimental Workflow Diagram

The entire process from sample preparation to final analysis follows a logical and structured path to ensure data quality and reliability.

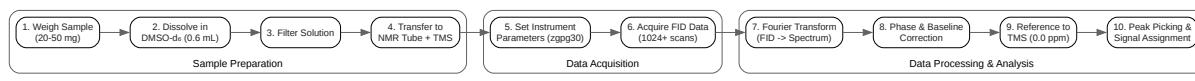


Figure 1: Experimental Workflow for ^{13}C NMR Analysis

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Caption: Workflow for NMR analysis of **2-Methyl-3-morpholinobenzoic Acid**.

Spectral Interpretation and Data Analysis

The structural complexity of **2-Methyl-3-morpholinobenzoic acid** gives rise to a ^{13}C NMR spectrum with distinct signals corresponding to each of its 11 unique carbon environments. The analysis below provides a predicted assignment for each signal based on established chemical shift ranges and the electronic effects of the substituents.

Molecular Structure and Carbon Numbering

For clarity, the carbon atoms of the molecule are numbered as shown in the diagram below. This numbering scheme will be used for all spectral assignments.

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